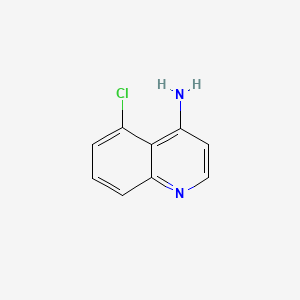

5-Chloroquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It appears as light yellow needle-like crystals . It is insoluble in water but easily soluble in ethanol and ether . This compound can be used as a dye intermediate .

Synthesis Analysis

The synthesis of 5-Chloroquinolin-4-amine and its derivatives has been reported in several studies . For instance, one study reported an environmentally benign two-step synthetic approach to novel chloroquine and hydroxychloroquine analogues . Another study aimed to synthesize N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Chloroquinolin-4-amine has been characterized using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .

Physical And Chemical Properties Analysis

5-Chloroquinolin-4-amine is a light yellow needle-like crystal . It has a melting point of 87℃ . It is insoluble in water but easily soluble in ethanol and ether .

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

5-Chloroquinolin-4-amine: is a key scaffold in the synthesis of antimalarial drugs. Its derivatives have been explored to overcome resistance to chloroquine, a historically significant antimalarial drug .

Anticancer Activity

This compound has shown potential in anticancer research, particularly in the synthesis of quinoline amines that exhibit inhibitory activity against various cancer cell lines .

Synthesis of Antimicrobial Agents

Researchers have synthesized novel derivatives of 5-Chloroquinolin-4-amine for antimicrobial applications, targeting a range of pathogenic microorganisms .

Drug Discovery and Chemical Biology

The compound’s derivatives are used in drug discovery and chemical biology due to the versatile pharmacophore of 1,2,3-triazole linked to the quinoline moiety .

Materials Science

In materials science, 5-Chloroquinolin-4-amine serves as a precursor for compounds with potential applications in various materials and chemical processes .

Biological Evaluation for Therapeutic Potential

Derivatives of 5-Chloroquinolin-4-amine have been evaluated biologically to assess their therapeutic potential across different medical fields .

Safety And Hazards

The safety data sheet for 5-Chloroquinolin-4-amine suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

5-chloroquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZNHGOMVIJEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696191 |

Source

|

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-4-amine | |

CAS RN |

92385-37-0 |

Source

|

| Record name | 5-Chloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)